2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Description
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to para-fluorophenylpiperazine , which is known to act mainly as a 5-HT 1A receptor agonist .
Mode of Action
Based on its structural similarity to para-fluorophenylpiperazine , it can be inferred that it might also act as an agonist at the 5-HT 1A receptor . This means it binds to this receptor and activates it, potentially leading to a variety of physiological responses.
Biochemical Pathways
As a potential 5-ht 1a receptor agonist , it might be involved in modulating the serotonin system, which plays a key role in mood regulation, anxiety, and other neurological processes.
Pharmacokinetics
Para-fluorophenylpiperazine, a structurally similar compound, is known to be metabolized in the liver and excreted renally . It has an elimination half-life of 6–8 hours .
Result of Action
As a potential 5-ht 1a receptor agonist , it might lead to increased serotonin signaling, which could have various effects depending on the specific cells and tissues involved.
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-3-8-20-25-21-18(22(30)29(20)14-15)13-19(26(21)2)23(31)28-11-9-27(10-12-28)17-6-4-16(24)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIBPGYCHFNFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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